molecular formula C22H22N2O4S2 B2989854 4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone CAS No. 478067-50-4

4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone

Cat. No. B2989854
CAS RN: 478067-50-4
M. Wt: 442.55
InChI Key: GEIGPSQMJDKDGZ-UHFFFAOYSA-N
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Description

Sulfones are a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their exceptional versatility and have been extensively exploited in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of similar compounds has been confirmed by elemental analysis, IR, 1H- and 13C-NMR spectral data .


Chemical Reactions Analysis

Sulfones have been shown to participate in Pd-catalysed Suzuki–Miyaura type reactions, enabling catalytic C–C and C–X bond construction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For instance, the melting point of a similar compound, 4-Methylbenzyl alcohol, was found to be 103-107 °C .

Scientific Research Applications

Regioselective Sulfonylation and N- to O-Sulfonyl Migration

A study by Matthias D. Mertens et al. (2013) explored the sulfonylation of quinazolin-4(3H)-ones and related compounds, revealing mechanisms of regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This research underscores the synthetic versatility of sulfone-containing compounds, potentially applicable in designing molecules with specific functional properties for pharmaceuticals or materials science (Mertens et al., 2013).

Antibacterial Activity of Sulfone Derivatives

Li Shi et al. (2015) investigated sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. The study demonstrates the potential of sulfone derivatives in agricultural applications, offering a new avenue for the development of crop protection agents (Shi et al., 2015).

Mechanofluorochromism of Sulfonyl-Substituted Compounds

Research by T. Nishida et al. (2016) on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups revealed dual emission and mechanofluorochromism, indicating the potential of sulfonyl-substituted compounds in the development of advanced fluorescent materials for sensing and imaging applications (Nishida et al., 2016).

Catalytic Decarboxylative Radical Sulfonylation

A study by Jiayan He et al. (2020) presented a decarboxylative radical sulfonylation method, highlighting the importance of sulfones in organic synthesis, particularly for constructing sulfone-containing molecules. This method could be beneficial for synthesizing structurally diverse molecules for drug development and material science (He et al., 2020).

Synthesis and Application of Stilbene Dyes

Research on the synthesis of stilbene dyes incorporating quinazolinone structures by H. Navadiya et al. (2008) demonstrates the application of such compounds in developing dyes with specific properties. This work suggests potential uses of 4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone in the creation of new dyes for industrial applications (Navadiya et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some sulfone derivatives have shown antimicrobial and anti-inflammatory activities .

Safety and Hazards

The safety and hazards of a compound depend on its properties. For example, 4-Methylbenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of sulfone chemistry include further expanding the flexibility of C–S bonds and developing new strategies for the synthesis of natural products .

properties

IUPAC Name

4-(benzenesulfonyl)-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-16-11-13-17(14-12-16)15-29(25,26)22-23-20-10-6-5-9-19(20)21(24-22)30(27,28)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIGPSQMJDKDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone

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